molecular formula C13H15N3 B179084 N-benzyl-4,6-dimethylpyrimidin-2-amine CAS No. 106270-42-2

N-benzyl-4,6-dimethylpyrimidin-2-amine

Cat. No.: B179084
CAS No.: 106270-42-2
M. Wt: 213.28 g/mol
InChI Key: MDMLGWSMGIAAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-benzyl-4,6-dimethylpyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :

    Formation of Benzylidene Acetones: This step involves the condensation of benzaldehyde with acetone in the presence of a base.

    Ammonium Thiocyanate Reaction: The benzylidene acetones react with ammonium thiocyanate to form intermediate compounds.

    Ring Closure and Aromatization: The intermediate compounds undergo ring closure and aromatization to form the pyrimidine ring.

    S-Methylation and Oxidation: The pyrimidine derivatives are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.

    Formation of Guanidines: Finally, the methylsulfonyl compounds react with suitable amines to form the desired this compound.

Biological Activity

N-benzyl-4,6-dimethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This article examines the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has demonstrated significant biological activities, particularly in the fields of antiparasitic and antimicrobial research. Its structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Key Biological Activities

  • Antitrypanosomal Activity : The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the parasite responsible for sleeping sickness. This activity is attributed to its ability to inhibit key enzymes necessary for the parasite's survival.
  • Antiplasmodial Activity : this compound has also been evaluated for its effectiveness against Plasmodium species, which cause malaria. Preliminary studies indicate that it may inhibit specific metabolic pathways in these parasites.
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its efficacy appears comparable to established antibiotics .

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes critical for the metabolic processes of parasites. For instance, its antitrypanosomal effects are linked to the inhibition of enzymes involved in nucleotide synthesis within Trypanosoma brucei.
  • Binding Affinity : Molecular docking studies suggest that this compound binds effectively to targets such as VEGFR-2 kinase, which is involved in angiogenesis. This interaction may contribute to its potential antiangiogenic properties .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AntitrypanosomalTrypanosoma bruceiInhibition of growth
AntiplasmodialPlasmodium spp.Inhibition of metabolic pathways
AntimicrobialStaphylococcus aureus, E. coliComparable efficacy to antibiotics

Case Studies

  • Antitrypanosomal Study : In vitro assays demonstrated that this compound significantly reduced the viability of Trypanosoma brucei at concentrations as low as 10 µM. The compound's mechanism was linked to enzyme inhibition critical for nucleotide metabolism.
  • Antiplasmodial Evaluation : A series of derivatives based on this compound were synthesized and tested against various Plasmodium strains. Results indicated a dose-dependent response with IC50 values ranging from 5 to 15 µM, highlighting its potential as a lead compound for malaria treatment.
  • Antimicrobial Testing : The compound was screened against clinical isolates of S. aureus and E. coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for both bacteria, indicating substantial antimicrobial activity comparable to standard antibiotics like ampicillin .

Properties

IUPAC Name

N-benzyl-4,6-dimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-8-11(2)16-13(15-10)14-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLGWSMGIAAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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